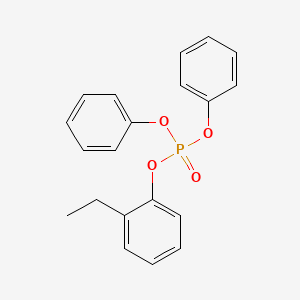

2-Ethylphenyl diphenyl phosphate

Description

Contextualization of 2-Ethylphenyl Diphenyl Phosphate (B84403) within the Class of Organophosphate Esters (OPEs)

2-Ethylphenyl diphenyl phosphate is a specific chemical compound belonging to the larger class of substances known as organophosphate esters (OPEs). wikipedia.org OPEs are organic compounds containing a central phosphate molecule bonded to alkyl (carbon-chain) or aryl (aromatic ring) groups. wikipedia.org They are essentially esters of phosphoric acid. wikipedia.org This class of chemicals is diverse, encompassing key biological molecules like DNA and ATP, as well as a wide array of synthetic industrial chemicals. wikipedia.org

Structurally, OPEs can be categorized as mono-, di-, or triesters, depending on the number of organic groups attached to the phosphate core. wikipedia.org this compound is a triester, featuring one 2-ethylphenyl group and two phenyl groups attached to the central phosphate. This structure places it within the alkyl aryl phosphate subgroup of OPEs, which are noted for their use as flame retardants and plasticizers. wikipedia.orgepa.gov

The industrial production of OPEs like this compound typically involves the reaction of a corresponding alcohol or phenol (B47542) with phosphoryl chloride. epa.gov Due to their method of production and application, OPEs are generally added to materials physically rather than being chemically bonded. wikipedia.org This characteristic means they can leach or volatilize from consumer products into the environment over time. wikipedia.org The widespread industrial use of OPEs, including this compound, began to increase significantly in the 1950s. epa.gov

Overview of this compound's Significance in Material Science and Environmental Chemistry Research

The significance of this compound in modern research stems from its dual role as a functional additive in material science and as a compound of interest in environmental monitoring. nih.govresearchgate.net

In Material Science: this compound is primarily valued for its properties as both a plasticizer and a flame retardant. wikipedia.orggoyenchemical.com

As a Plasticizer: It is frequently used in polymers like polyvinyl chloride (PVC) to increase flexibility and improve performance at low temperatures. researchgate.netgoyenchemical.com Its excellent gelling performance makes it a versatile choice for flexible PVC applications. goyenchemical.com

As a Flame Retardant: The compound is added to various materials, including PVC, thermoplastic polyurethane (TPU), and nitrile butadiene rubber (NBR), to reduce their flammability and help them meet safety standards. wikipedia.orggoyenchemical.com Phosphorus-based flame retardants like this one can act in two ways: in the solid (condensed) phase by promoting the formation of a protective char layer, or in the gas phase by releasing radicals that interrupt the combustion cycle. nih.gov The effectiveness of these mechanisms depends on the polymer it is blended with. nih.gov

In Environmental Chemistry: The same properties that make this compound useful in materials also lead to its presence in the environment, making it a subject of environmental research. nih.gov Because it is an additive and not chemically bound to the polymer matrix, it can be released from products into the environment. wikipedia.org

Consequently, the compound, often referred to in literature by its abbreviation EHDPP, has been detected in various environmental compartments, including indoor dust, water, and the atmosphere. nih.govnih.gov Its detection in environmental samples has prompted research into its environmental fate, transport, and potential for bioaccumulation. nih.govservice.gov.ukepa.gov Studies investigate its degradation pathways, which can include processes like hydrolysis and hydroxylation. nih.gov The development of precise analytical methods, such as gas chromatography-mass spectrometry (GC-MS), is crucial for detecting and quantifying its presence in environmental and biological samples. google.comchemrxiv.org

Interactive Data Table: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of this compound, often referred to as EHDPP in technical literature.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₇O₄P | wikipedia.orgepa.govunicartagena.edu.co |

| Molecular Weight | 362.40 g/mol | wikipedia.orgepa.gov |

| CAS Number | 1241-94-7 | wikipedia.orgepa.gov |

| Appearance | Colorless to pale yellow viscous liquid | |

| Melting Point / Pour Point | < -54°C to -60°C | service.gov.uk |

| Boiling Point | 196 °C (at 100 kPa) | wikipedia.org |

| Water Solubility | 0.051 mg/L to 1.9 mg/L | service.gov.uk |

| Vapor Pressure | 3.4×10⁻⁴ Pa at 20°C | service.gov.uk |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.73 (estimated) | service.gov.uk |

Note: Some properties may vary slightly between sources, often due to measurements being taken on commercial mixtures versus a purified compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92089-95-7 |

|---|---|

Molecular Formula |

C20H19O4P |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(2-ethylphenyl) diphenyl phosphate |

InChI |

InChI=1S/C20H19O4P/c1-2-17-11-9-10-16-20(17)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-16H,2H2,1H3 |

InChI Key |

NZADFKWJIQWGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Production Research

Chemical Synthesis Pathways of 2-Ethylphenyl Diphenyl Phosphate (B84403)

The industrial production of 2-Ethylphenyl diphenyl phosphate, like other alkyl aryl phosphate esters, primarily relies on well-established esterification methodologies. The common manufacturing process involves the condensation of an alcohol or phenol (B47542) with a phosphorus oxychloride derivative, often in the presence of a catalyst. epa.gov

The synthesis of this compound is achieved through the esterification of 2-ethylphenol with a suitable phosphochloridate, typically diphenyl chloridophosphate (DPCP). This reaction is a standard method for producing mixed alkyl/aryl phosphate esters. epa.govchemicalbook.com The phosphochloridate itself is derived from phosphorus oxychloride. epa.gov

The general reaction can be represented as the condensation of the aryl compound (2-ethylphenol) with the phosphochloridate, leading to the formation of the desired tri-substituted phosphate ester and hydrogen chloride (HCl) as a byproduct. epa.govchemicalbook.com A mixture of phosphochloridates, including phenyl dichlorophosphate (MPCP), may also be used as the phosphorus source. chemicalbook.com

The synthesis of triaryl and alkyl aryl phosphates is typically catalyzed by a metal chloride, which acts as a Lewis acid. epa.govresearchgate.net For the synthesis of the closely related compound, 2-ethylhexyl diphenyl phosphate, magnesium chloride (MgCl2) has been demonstrated to be an effective catalyst. chemicalbook.com The reaction involves the sub-surface addition of the alcohol (in this case, 2-ethylphenol would be used) to the phosphochloridate mixture containing the MgCl2 catalyst. chemicalbook.com The use of MgCl2 is advantageous due to its low cost, availability, and simple separation. researchgate.net

The reaction conditions are a critical factor in achieving a satisfactory product. Key parameters include temperature, pressure, and the method of byproduct removal. chemicalbook.com Research on analogous syntheses has been conducted at both laboratory and pilot scales to determine optimal conditions. chemicalbook.com

Table 1: Representative Reaction Conditions for Alkyl Diphenyl Phosphate Synthesis

| Parameter | Condition | Purpose/Note |

|---|---|---|

| Catalyst | Magnesium Chloride (MgCl2) | Lewis acid to facilitate esterification. chemicalbook.comresearchgate.net |

| Reactants | 2-Ethylphenol & Diphenyl chloridophosphate | Primary precursors for the target molecule. chemicalbook.com |

| Temperature | Not specified, but generally elevated | To ensure a sufficient reaction rate. |

| Pressure | Vacuum | Key method for efficient HCl removal. chemicalbook.com |

| Addition Method | Sub-surface addition of alcohol | Controlled introduction of the reactant. chemicalbook.com |

This table is based on the synthesis of the analogous compound 2-ethylhexyl diphenyl phosphate. chemicalbook.com

Beyond the standard phosphochloridate route, research has explored alternative methods for synthesizing related phosphate esters.

Triaryl Phosphates from White Phosphorus : A halogen- and transition metal-free, one-step procedure has been developed for synthesizing triaryl phosphites, which can then be oxidized to produce triaryl phosphates. nih.govbohrium.comresearchgate.net This method uses diphenyl diselenide as a catalyst to react white phosphorus directly with phenols. nih.govbohrium.com

Diaryl Phosphates from Phosphoric Acid : A general procedure for the synthesis of diaryl phosphates involves the reaction of phosphoric acid with a phenol in the presence of triethylamine and 1-butylimidazole in a solvent like N,N-dimethyl-formamide at high temperatures (e.g., 230 °C). chemicalbook.com The resulting product is then purified through cation exchange resin and distillation to yield the desired diphenyl hydrogen phosphate. chemicalbook.com

Transesterification : Mixed alkyl/aryl phosphate esters can also be produced via the transesterification of a triaryl phosphate, such as triphenyl phosphate, with an aliphatic alcohol. googleapis.com

Purification Techniques for Crude Phosphate Esters in Industrial Production

Following synthesis, the crude phosphate ester product contains residual catalyst and acidic byproducts. A multi-step purification process is therefore necessary to achieve the required purity for commercial applications. This process typically involves washing, drying, and treatment with an acid scavenger. google.comgoogle.com

A crucial step in the purification of crude phosphate esters produced with Lewis acid catalysts is the removal of metal catalyst residues. google.comgoogle.com This is effectively achieved by washing the crude product with a chelating agent composition. google.comgoogle.com Chelating agents are molecules or ions that can bond to metal cations, forming a stable, soluble complex that can be easily separated from the organic phosphate ester phase. google.comgoogle.com

The process involves heating the crude product and washing it with a dilute aqueous solution of the chelating agent, with agitation, at temperatures typically ranging from 40°C to 90°C. google.comgoogle.com Examples of suitable chelating agents include:

Dilute aqueous acidic solutions : These can be made with acids such as oxalic acid, phosphoric acid, hydrochloric acid, carboxylic acid, or sulfuric acid. google.comgoogle.comgoogle.com

Aminopolycarboxylic acids : Ethylenediaminetetraacetic acid (EDTA) and its salts are effective chelating agents for this purpose. google.comgoogle.com

Other agents : Ethylenediamine can also be used. google.comgoogle.com

After the chelating agent wash, the product is typically washed one or two times with water to remove any remaining chelating agent and complexed metal salts. google.com The oil layer is then dried under a vacuum to remove water, as the presence of water can impede the effectiveness of the subsequent step. google.com Finally, the dried product is treated with an acid scavenger, such as an epoxy-containing compound like 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, to neutralize any remaining acidity. google.comgoogle.com

Table 2: Example of Crude Phosphate Ester Purification using Chelating Agents

| Step | Agent/Condition | Acid Number (mg KOH/g) | Magnesium Content (ppm) |

|---|---|---|---|

| 1. Crude Product | N/A (Before Treatment) | 4.4 | 2600 |

| 2. Purification | 0.4% Oxalic Acid wash at 90°C, followed by water washes and vacuum drying. | 0.48 | 20 |

| 3. Purification | 1% Phosphoric Acid wash at 90°C, followed by a water wash and vacuum drying. | 0.28 | 38 |

This table presents data from the purification of a crude phosphate ester analogous to this compound, demonstrating the efficacy of chelating agent washes. google.com

Solvent-Based Purification and Acid Scavenger Treatments

The purification of this compound is a critical step in its manufacturing process to ensure the final product meets required purity standards for its applications. The purification process typically involves the removal of unreacted starting materials, byproducts, and acidic impurities that can affect the stability and performance of the final product. Methodologies for the purification of closely related aryl phosphate esters often employ a multi-step washing sequence with aqueous solutions, followed by treatment with an acid scavenger to neutralize any remaining acidic species.

Detailed research findings on the purification of a structurally similar compound, 2-ethylhexyl diphenyl phosphate, provide insight into the solvent-based washing procedures. A common purification sequence involves a series of washes with acidic and alkaline solutions to remove different types of impurities. epo.org

A typical washing sequence for crude alkyl diphenyl phosphates is as follows:

1% Oxalic Acid Solution Wash: This initial acidic wash is effective in chelating and removing metallic impurities that may be present from the synthesis catalysts.

1% Sodium Hydroxide (NaOH) Solution Wash: A subsequent alkaline wash helps in neutralizing and removing acidic byproducts, such as residual hydrochloric acid (HCl) or partial phosphate esters.

Water Washes: One or more washes with water are then carried out to remove any remaining salts and excess acid or base from the previous washing steps. epo.org

The effectiveness of this washing sequence in purifying 2-ethylhexyl diphenyl phosphate is demonstrated in the following table, which shows the composition of the product before and after purification.

Table 1: Composition of 2-Ethylhexyl Diphenyl Phosphate Before and After Purification by Washing

| Component | Crude Product Composition (wt%) | Purified Product Composition (wt%) |

|---|---|---|

| 2-Ethylhexyl diphenyl phosphate | 85.5 | 89.1 |

| Triphenyl phosphate | 3.9 | 4.1 |

| Di-(2-ethylhexyl) phenyl phosphate | 9.8 | 5.2 |

| Tri-(2-ethylhexyl) phosphate | 0.2 | 0.1 |

| Other components | 0.6 | 1.5 |

Following the solvent-based washing, an acid scavenger treatment is often employed to neutralize any remaining acidic impurities. This is a crucial step as residual acidity can compromise the long-term stability and performance of the phosphate ester. Epoxy compounds are frequently used as acid scavengers in the purification of phosphate esters due to their ability to react with and neutralize acids without forming corrosive byproducts. google.com

The general process for acid scavenger treatment involves:

Drying: The washed phosphate ester is first dried under reduced pressure to remove any residual water, as the presence of water can impede the effectiveness of the acid scavenger. google.com

Addition of Acid Scavenger: An epoxy-containing compound is added to the dried phosphate ester. A commonly used acid scavenger is 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate. google.com

Heating: The mixture is heated to a temperature typically ranging from 25°C to 200°C to facilitate the reaction between the acid scavenger and the acidic impurities. google.com

Stoichiometry: The amount of acid scavenger used is generally in stoichiometric proportion to the acid content of the crude product, often with an excess of up to 100% to ensure complete neutralization. google.com

The selection of the specific acid scavenger and the reaction conditions can be tailored to the specific requirements of the final product.

Table 2: Typical Parameters for Acid Scavenger Treatment of Phosphate Esters

| Parameter | Condition | Reference |

|---|---|---|

| Acid Scavenger Type | Epoxy-containing compounds (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate) | google.com |

| Treatment Temperature | 25°C to 200°C | google.com |

| Scavenger Amount | Stoichiometric to ~100% excess based on acid value | google.com |

Integration and Performance Research in Polymer and Material Systems

Mechanistic Studies of Flame Retardancy in Polymeric Materials

Organophosphorus compounds, including 2-Ethylphenyl diphenyl phosphate (B84403), function as effective flame retardants through a combination of gas-phase and condensed-phase actions. berkeley.edu During combustion, the flame retardant can decompose to produce volatile phosphorus-containing radicals, such as PO• and PO₂•. mdpi.com These radicals interfere with the combustion chain reaction in the gas phase by capturing highly reactive hydrogen (H•) and hydroxyl (HO•) radicals. mdpi.com Simultaneously, in the solid polymer phase, alkyl diaryl phosphates like 2-Ethylphenyl diphenyl phosphate can promote the formation of phosphorus-based acids. These acids facilitate dehydration and the creation of a stable char layer on the polymer surface, which acts as a barrier to heat, oxygen, and flammable volatiles. researchgate.net

Polyvinyl Chloride (PVC) possesses inherent flame resistance due to its high chlorine content (57% by weight). researchgate.net However, the addition of flammable plasticizers, necessary to impart flexibility, can compromise this property. researchgate.net Phosphate esters like this compound are employed as flame-retardant plasticizers to counteract this effect. researchgate.netwikipedia.org

The efficacy of alkyl diaryl phosphates in flexible PVC is attributed primarily to their action in the condensed phase. researchgate.net During a fire, they promote the formation of a protective char layer, which insulates the underlying material and reduces the release of flammable gases. researchgate.net This charring mechanism is often enhanced when used in conjunction with hydrated fillers. researchgate.net Furthermore, these phosphate esters are noted for their ability to suppress smoke generation compared to other flame retardant types, a critical attribute for fire safety in many PVC applications. researchgate.net

This compound and similar alkyl diaryl phosphates demonstrate versatile flame-retardant capabilities across a range of polymer systems beyond PVC. Their performance is a result of their dual function as both a flame retardant and a plasticizer, along with good compatibility with various resins. researchgate.netspecialchem.com

In thermoplastic alloys such as Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) and High Impact Polystyrene/Polyphenylene Ether (HIPS/PPE) blends, phosphate-based flame retardants are highly effective. specialchem.com They help these materials meet stringent flammability standards, like the UL 94 V-0 rating, which is often required for electronics and appliance housings. specialchem.com Their mechanism in these engineering plastics involves promoting char formation, which is particularly effective in polymers containing aromatic structures like PC and PPE.

For flexible polymers such as Thermoplastic Polyurethanes (TPU) and Nitrile Butadiene Rubber (NBR), phosphate esters provide essential flame retardancy while maintaining the material's flexibility. goyenchemical.com In polyurethane foams (PUR-Foams), both rigid and flexible, halogenated phosphate esters are common, but non-halogenated versions are also utilized to meet specific fire safety tests. specialchem.com The performance of this compound is generally characterized by its efficiency in char promotion and its favorable interaction with the host polymer matrix.

Table 1: Comparative Flame Retardant Performance of Alkyl Diaryl Phosphates

| Polymer Matrix | Primary Flame Retardant Mechanism | Key Performance Attributes |

| Flexible PVC | Condensed-phase (char formation) | Effective flame retardancy, smoke suppression. researchgate.net |

| PC/ABS Blends | Condensed-phase (char formation) | High efficiency for achieving UL 94 V-0 rating. specialchem.com |

| HIPS/PPE Blends | Condensed-phase (char formation) | Good compatibility and physical properties. specialchem.com |

| TPU Compounds | Condensed & Gas-phase | Provides flame retardancy while maintaining flexibility. goyenchemical.com |

| Rubber (NBR) | Condensed & Gas-phase | Acts as a flame-retardant plasticizer. goyenchemical.com |

| PUR-Foams | Condensed & Gas-phase | Used to meet various flammability standards for foams. specialchem.com |

Investigations into Plasticizing Mechanisms in Flexible Polymer Formulations

Plasticizers are additives that increase the flexibility, extensibility, and processability of a material. specialchem.com They function by embedding themselves between the long polymer chains, increasing the intermolecular volume. This spacing reduces the secondary forces between the chains, lowering the glass transition temperature (Tg) and allowing the chains to move more freely past one another, resulting in a softer, more flexible product. specialchem.com

This compound serves as a highly efficient plasticizer in several flexible polymer systems, prized for its combination of properties. researchgate.net In flexible PVC, its widespread use is due to its excellent plasticizing efficiency, good low-temperature performance, and resistance to migration. researchgate.net A similar compound, 2-ethylhexyl diphenyl phosphate, is noted for its excellent gelling performance during the processing of flexible PVC. goyenchemical.com

In synthetic rubbers and polyurethanes, the compound imparts flexibility while also contributing to flame retardancy. goyenchemical.comspecialchem.com The balance between plasticizing efficiency and flame retardant action makes it a preferred choice for applications demanding both safety and performance, such as in wire and cable insulation and automotive interiors. goyenchemical.comspecialchem.com Its molecular structure allows it to effectively solvate the polymer chains, leading to a significant reduction in modulus and an increase in elongation at break.

Beyond its primary roles as a plasticizer and flame retardant, the chemical structure of this compound contributes to its functionality in other specialized applications. In adhesives and coatings, related phosphate ester compounds have been shown to promote adhesion. nih.gov The phosphate functional group can enhance the diffusion and impregnation of monomers and resins into a substrate, creating a strong interfacial bond or "hybrid layer" upon curing. nih.gov This mechanism is crucial for achieving high bond strength on various surfaces.

In the context of specialty films, such as those used for food contact applications, similar phosphate esters are valued for their low viscosity, good weather resistance, and low-temperature properties. goyenchemical.com These characteristics ensure that the film remains flexible and durable across a range of environmental conditions.

Table 2: Functional Contributions of this compound in Various Applications

| Application | Primary Function | Mechanistic Contribution |

| Flexible PVC | Plasticizer, Flame Retardant | Reduces polymer chain interactions, promotes char. researchgate.netresearchgate.net |

| Rubber Compounds | Plasticizer, Flame Retardant | Enhances flexibility and imparts fire resistance. goyenchemical.comspecialchem.com |

| Polyurethanes | Plasticizer, Flame Retardant | Lowers glass transition temp., contributes to fire safety. specialchem.comgoyenchemical.com |

| Adhesives | Adhesion Promoter | Phosphate group facilitates monomer diffusion into substrate. nih.gov |

| Coatings | Plasticizer, Adhesion Promoter | Improves flexibility and substrate bonding. specialchem.comnih.gov |

| Specialty Films | Plasticizer | Provides low-temperature flexibility and weather resistance. goyenchemical.com |

Research on Stabilization Properties in Polymer Processing

During high-temperature processing operations like extrusion, polymers are susceptible to thermo-oxidative degradation, which can lead to chain scission or cross-linking, altering the material's properties. researchgate.net Processing stabilizers are added to protect the polymer during these stages. Research into stabilization packages has shown that synergistic blends of antioxidants are highly effective. researchgate.net

While hindered phenols are primary antioxidants that trap radicals, secondary stabilizers like phosphites are used to decompose hydroperoxides, which are key intermediates in the degradation cycle. researchgate.net In studies on polyolefins, a combination of a phenolic antioxidant and a hydrolysis-resistant phosphite (B83602) was shown to efficiently protect the polymer melt from degradation. researchgate.net Although this compound is a phosphate, not a phosphite, the role of phosphorus compounds in stabilization is well-established. Good hydrolytic stability is a key feature of effective stabilizers in this class. specialchem.comresearchgate.net The function of these stabilizers is to interrupt the auto-oxidation cycle, thereby preserving the molecular weight and melt flow characteristics of the polymer through multiple processing steps. researchgate.net

Contributions to Color and Heat Stability in PVC

No specific research data or studies were found that detail the contributions of this compound to the color and heat stability of Polyvinyl Chloride (PVC). Thermal stabilizers are crucial for PVC processing, as the material is susceptible to degradation and discoloration at elevated temperatures. researchgate.net This degradation involves a dehydrochlorination process, which can be autocatalytic. researchgate.net While various organic and inorganic compounds, including certain organophosphates, are used to enhance PVC's thermal stability, specific performance data for this compound in this application is not available in the reviewed literature. researchgate.net

Function as a Processing Stabilizer in Polymers (e.g., ABS, Polycarbonate, PET Fiber)

Information regarding the function of this compound as a processing stabilizer specifically for Acrylonitrile-Butadiene-Styrene (ABS), Polycarbonate (PC), or Polyethylene terephthalate (B1205515) (PET) fiber is not present in the available research. Processing stabilizers are essential additives that protect polymers from degradation caused by heat and mechanical stress during manufacturing processes like extrusion or injection molding. mdpi.comamchro.com While various phosphorus compounds are known to act as processing stabilizers and antioxidants, mdpi.commdpi.com there are no specific findings detailing the efficacy or mechanism of this compound in these particular polymers. Research on flame retardant PC/ABS blends often focuses on other phosphate esters like BDP or TPP. masjaps.comresearchgate.net

Development of Novel Polymer Composites Incorporating this compound

There is no available research detailing the development of novel polymer composites that specifically incorporate this compound. The development of new polymer composites often involves incorporating functional additives to enhance properties like flame retardancy, thermal stability, or mechanical strength. mdpi.comresearchgate.net Studies in this area describe composites made with other organophosphates, such as aluminum phosphates or various aryl phosphates, to create materials with improved characteristics. researchgate.netresearchgate.net However, composites based on this compound are not documented in the reviewed scientific literature.

Environmental Dynamics and Global Distribution Research

Occurrence and Analytical Detection in Diverse Environmental Compartments

Organophosphate esters (OPEs), a class of compounds that includes 2-Ethylphenyl diphenyl phosphate (B84403), are frequently detected in the atmosphere, often at higher concentrations in particulate matter (PM2.5 and total suspended particulates) than in the gaseous phase. aaqr.org The presence of these compounds in remote locations such as the Antarctic, the Arctic, and high mountains points to their potential for long-range atmospheric transport. aaqr.org While specific atmospheric concentrations for 2-Ethylphenyl diphenyl phosphate are not detailed in the provided results, the general trend for OPEs shows higher levels near pollution sources. For instance, concentrations in urban areas are significantly higher than in corresponding rural areas. aaqr.org

The atmospheric half-life of related aryl phosphates, like triphenyl phosphate (TPHP) and its degradation product diphenyl phosphate (DPHP), has been studied, providing insight into their atmospheric persistence. industrialchemicals.gov.au For TPHP bound to ammonium (B1175870) sulfate (B86663) particles, the half-life is estimated to be between 2.4 and 5.9 days. industrialchemicals.gov.au This persistence allows for transport over considerable distances; a typical average wind speed can transport a chemical approximately 690 km within two days. pops.intpops.int The distribution of these compounds is a global phenomenon, facilitated by the rapid mixing of the troposphere. pops.int

Aryl phosphates, including diphenyl phosphate (DPHP), which is a primary degradation product of compounds like triphenyl phosphate (TPHP) and other aryl phosphate flame retardants, are found in aquatic environments. industrialchemicals.gov.aunih.gov The main pathway for these chemicals to enter aquatic systems is through the effluent from sewage treatment plants. industrialchemicals.gov.au DPHP is an ionizable chemical and tends to remain predominantly in the water compartment. industrialchemicals.gov.au

Wastewater from industrial processes, such as hydraulic fracturing, has been identified as a source of aryl phosphates, including TPHP and DPHP, in aquatic environments. nih.gov While high concentrations of the related compound 2-ethylhexyl diphenyl phosphate (EHDPP) have been detected in wild fish, specific concentration data for this compound in surface and wastewater were not available in the search results. nih.gov However, the detection of these related compounds underscores the potential for this compound to be present in similar environmental compartments.

When released into the environment, aryl phosphates like triphenyl phosphate (TPHP) are expected to partition to soil and sediments. industrialchemicals.gov.au In contrast, its degradation product, diphenyl phosphate (DPHP), demonstrates low sorption to both clay-rich and sandy sediments. nih.gov Studies on DPHP have reported an average log KOC value of 2.30, indicating a low degree of sorption and suggesting that its transport in groundwater would be rapid. nih.gov

Phosphorus dynamics in soil are complex, with availability influenced by factors like soil pH and the presence of iron and aluminum oxides. researchgate.net Organic phosphorus, which can constitute 30% to 65% of total phosphorus in soil, exists in forms like phosphomonoesters and phosphodiesters. researchgate.net Sediments in agricultural wetlands can accumulate phosphorus, but its availability to plants may be limited due to high clay content and the presence of aluminum and iron hydr(oxides). helsinki.fi While these general principles of phosphorus behavior in soil and sediment are established, specific data on the concentrations and sorption characteristics of this compound were not found in the provided search results.

Environmental Transport Mechanisms and Modeling

The potential for a chemical to undergo long-range environmental transport (LRET) is a key factor in its global distribution. pops.int For a chemical to be transported long distances via the atmosphere, it must become airborne, move with air currents, and eventually be deposited. pops.int The atmosphere is the fastest medium for environmental transport, leading to regional and even global distribution. pops.intpops.int

The atmospheric half-life is a critical parameter for assessing LRET potential. A half-life in air greater than two days is a criterion used to identify chemicals with significant LRET potential. pops.int Experimental results for related compounds like triphenyl phosphate (TPHP) and diphenyl phosphate (DPHP) show atmospheric half-lives that exceed this threshold, confirming their potential for transport to remote areas. industrialchemicals.gov.au The detection of various organophosphate flame retardants in remote regions like the Arctic and Antarctica provides strong evidence of their capacity for long-range atmospheric transport. aaqr.org Sorption to atmospheric aerosols is a key process influencing the LRET of semivolatile organic chemicals like OPEs. nih.gov

Fugacity models are valuable tools for predicting the environmental fate and partitioning of organic chemicals. trentu.caenvchemgroup.com The concept of fugacity, which describes a chemical's "escaping tendency," is used to model the distribution of a substance between different environmental compartments like air, water, soil, and sediment. envchemgroup.comunipd.it These models progress in levels of complexity (Level I, II, III), moving from simple equilibrium partitioning in a closed system (Level I) to steady-state models that include advection and degradation (Level II), and non-equilibrium steady-state models that incorporate intermedia transfer rates (Level III). trentu.ca

Fugacity models can determine the media into which a chemical is likely to partition, its primary loss mechanisms, and its potential for transport between different environmental compartments. trentu.ca For example, a Level I calculation for the chemical mirex (B1677156) showed it distributed mainly between soil, sediment, and air, with the highest concentrations found in biota and sediment due to its low solubility and high octanol-water partition coefficient (Kow). unipd.it Fugacity-based models are also used to predict the bioavailability and potential for biotreatment of organic compounds in various media. lupinepublishers.com While the principles of fugacity modeling are well-established for assessing environmental partitioning, specific fugacity modeling results for this compound were not available in the provided search results.

Transformation and Degradation Pathways Research in Environmental Systems

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-Ethylphenyl diphenyl phosphate (B84403), these primarily include hydrolysis, photolysis, and atmospheric oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For organophosphate esters, hydrolysis typically involves the cleavage of the ester bonds.

While specific hydrolytic degradation data for 2-Ethylphenyl diphenyl phosphate is limited, studies on the structurally similar 2-ethylhexyl diphenyl phosphate (EHDP) indicate that it is resistant to hydrolysis. Under neutral and acidic conditions, triphenyl phosphate, another related compound, is relatively stable to hydrolysis with half-lives of 28 days at pH 5 and 19 days at pH 7, while it undergoes more rapid hydrolysis under alkaline conditions with a half-life of 3 days at pH 9. nih.govnih.gov The degradation of organophosphate esters in the absence of microbial activity in sediment has been attributed to chemical hydrolysis. nih.gov

Table 1: Hydrolysis Half-Life of a Structurally Similar Compound (Data based on Triphenyl Phosphate)

Photolysis is the degradation of a compound by photons, particularly from sunlight. The susceptibility of a chemical to photolysis depends on its ability to absorb light at relevant wavelengths.

Direct photolysis of this compound is not expected to be a significant degradation pathway as it does not absorb light at wavelengths greater than 290 nm. nih.gov This suggests a high photolytic stability in aquatic environments. For the related compound 2-ethylhexyl diphenyl phosphate, the photolysis rate constant in water is considered to be zero, leading to an infinite half-life from this process alone.

In the atmosphere, this compound can be degraded through oxidation, primarily initiated by hydroxyl (OH) radicals. This process is a key determinant of its atmospheric lifetime.

Table 2: Atmospheric Oxidation Data for Structurally Similar Organophosphate Esters

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a significant pathway for the removal of many organic pollutants from the environment.

Microorganisms can utilize this compound as a source of carbon and phosphorus, leading to its breakdown through various metabolic pathways. The primary mechanism often involves the enzymatic hydrolysis of the phosphate ester bonds.

Studies on the biodegradation of tert-butylphenyl diphenyl phosphate (BPDP), a structurally related compound, have shown that it can be mineralized by microorganisms in sediment and water. nih.gov The degradation of BPDP was found to produce phenol (B47542), tert-butylphenol, and diphenyl phosphate as intermediate products. nih.gov Similarly, the biodegradation of triphenyl phosphate (TPHP) by a bacterial consortium involved hydrolysis to diphenyl phosphate (DPHP) and phenyl phosphate (PHP), followed by further degradation. nih.gov The half-lives for various organophosphate esters under biotic conditions in coastal sediments have been reported to range from 16.8 to 46.8 days, highlighting the important role of microbial communities in their degradation. nih.gov

Several bacterial genera have been identified for their ability to degrade organophosphate esters, suggesting their potential role in the biodegradation of this compound.

While specific consortia for the degradation of this compound have not been detailed, research on other organophosphate esters has identified key microbial players. For instance, in the degradation of triphenyl phosphate (TPHP), a bacterial consortium dominated by the genera Pseudarthrobacter and Sphingopyxis was shown to be effective. nih.gov An isolated strain, Sphingopyxis GY-1, was capable of degrading 98.9% of TPHP within 7 days. nih.gov The genus Sphingomonas has been noted for its ability to degrade a wide range of aromatic compounds. nih.gov Members of the Burkholderia cepacia complex have also been identified as having significant metabolic potential. nih.gov While not directly linked to this compound degradation, the capabilities of these genera suggest they are strong candidates for involvement in its bioremediation. Other genera such as Amycolatopsis have also been implicated in the degradation of organophosphate flame retardants. matilda.science

Table 3: Microbial Genera with Demonstrated Potential for Organophosphate Ester Degradation

Microbial Biodegradation Pathways and Biotransformation

Identification and Characterization of Enzymes Involved in Biodegradation

The biodegradation of 2-ethylhexyl diphenyl phosphate (EHDPP) is facilitated by several classes of enzymes. While direct studies pinpointing every specific enzyme for EHDPP are part of ongoing research, the metabolic pathways observed are characteristic of well-known enzyme families. The biotransformation of EHDPP and other organophosphate flame retardants (OPFRs) is generally understood to occur in two phases.

Phase I metabolism primarily involves oxidation and hydrolysis reactions. Cytochrome P450 (CYP) enzymes are key players in the oxidative metabolism of OPFRs, responsible for introducing hydroxyl groups onto the molecule, making it more water-soluble and susceptible to further breakdown. nih.gov Hydrolysis of the ester bonds is carried out by phosphatases , specifically phosphotriesterases, which cleave the ester linkages to yield alcohol and phosphate diester metabolites. researchgate.net

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. Glucuronosyltransferases are involved in this step, catalyzing the formation of glucuronide-conjugated byproducts. nih.gov Studies have also identified sulfation products, indicating the involvement of sulfotransferases . nih.gov

Microbial consortia have also demonstrated the ability to degrade aryl-OPFRs like EHDPP. A consortium of Rhodococcus and Sphingopyxis species has been shown to effectively degrade EHDPP, suggesting the presence of potent phosphotriesterases or other hydrolases within these microorganisms. nih.gov

Table 1: Enzymes Implicated in the Biodegradation of 2-Ethylhexyl Diphenyl Phosphate

| Enzyme Class | Specific Examples (from related compounds) | Role in Degradation |

| Cytochrome P450 (CYP) | CYP1A2, CYP2E1 | Phase I: Oxidative metabolism, hydroxylation of aromatic and alkyl chains. |

| Phosphatase | Phosphotriesterase, Carboxylesterase | Phase I: Hydrolysis of phosphate ester bonds. |

| Glucuronosyltransferase | UGTs | Phase II: Conjugation of hydroxylated metabolites for excretion. |

| Sulfotransferase | SULTs | Phase II: Formation of sulfated conjugates. |

Identification of Biotransformation Products and Metabolites

The biotransformation of EHDPP results in a variety of metabolites, which have been identified in studies using animal models like rats and zebrafish, as well as in vitro systems with human liver microsomes. nih.govnih.govnih.gov These products arise from the enzymatic processes of hydrolysis, oxidation, and conjugation.

The primary hydrolysis product formed by the cleavage of one of the phenyl ester bonds or the 2-ethylhexyl ester bond is diphenyl phosphate (DPP) . nih.govresearchgate.net Further hydrolysis can lead to monophenyl phosphate (MPP) and phenol . nih.gov

Oxidative metabolism, mediated by cytochrome P450 enzymes, yields a range of hydroxylated metabolites . Hydroxylation can occur on the phenyl rings, leading to products like p-hydroxyphenyl phenyl phosphate (OH-DPP) , or on the 2-ethylhexyl chain at various positions. nih.govnih.gov Studies have identified numerous mono- and di-hydroxylated EHDPP variants. nih.gov Further oxidation of these hydroxylated intermediates can form keto metabolites . nih.gov

Other identified metabolites include products of terminal desaturation on the ethylhexyl chain and glucuronide-conjugated byproducts formed during Phase II detoxification. nih.govnih.gov In zebrafish, two sulfation products were also identified for the first time. nih.gov

Table 2: Identified Biotransformation Products and Metabolites of 2-Ethylhexyl Diphenyl Phosphate

| Metabolite Class | Specific Metabolites Identified |

| Hydrolysis Products | Diphenyl phosphate (DPP), Monophenyl phosphate (MPP), Phenol |

| Hydroxylated Metabolites | p-Hydroxyphenyl phenyl phosphate (OH-DPP), Mono- and di-hydroxylated EHDPP, Hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP) |

| Oxidation Products | Keto metabolites, Mixed keto and hydroxylated metabolites |

| Conjugation Products | Glucuronidated metabolites of phase-I metabolites, Sulfation products |

| Other Products | Terminal desaturation metabolite |

Metabolite Profiling and Pathways in Biological Systems

Metabolic profiling studies in different biological systems have helped to construct the transformation pathways of EHDPP. The process begins with Phase I reactions, where the parent compound is modified, followed by Phase II reactions that prepare the metabolites for excretion.

In vivo studies in rats demonstrated that after oral administration, EHDPP is rapidly absorbed and metabolized. nih.gov The major metabolites identified in urine were diphenyl phosphate (DPP) and phenol, indicating that hydrolysis is a dominant pathway. nih.gov Minor amounts of p-hydroxyphenyl phenyl phosphate (OH-DPP) and monophenyl phosphate (MPP) were also found. nih.gov

More complex metabolic profiles have been observed in other organisms. In zebrafish, a comprehensive analysis identified fifteen different transformation products, including ten from Phase I and five from Phase II. nih.gov Monohydroxylated products were the most prominent, with 5-OH-EHDPHP being the most abundant, suggesting that hydroxylation of the ethylhexyl chain is a primary metabolic step in this species. nih.gov

Advanced Analytical Methodologies and Chemical Characterization

Development and Optimization of Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

The initial and most critical step in the analysis of 2-Ethylphenyl diphenyl phosphate (B84403) is its efficient extraction from the sample matrix while minimizing interferences. The choice of technique is highly dependent on the specific properties of the matrix, such as whether it is a solid, liquid, or biological sample.

For solid matrices like leather and textiles, where 2-Ethylphenyl diphenyl phosphate is used as a flame retardant and plasticizer, advanced extraction methods are required. helcom.fi Accelerated Solvent Extraction (ASE) is a highly applicable technique; a validated method for 14 organophosphorus esters, including 2-ethylhexyl diphenyl phosphate (a compound structurally similar to this compound), utilizes acetonitrile as the extraction solvent at an elevated temperature of 80°C for two 5-minute cycles. nih.gov Following extraction, the crude extract is typically purified using a solid-phase extraction (SPE) cartridge to remove interfering compounds before analysis. nih.gov Other powerful techniques for solid samples include pressurized liquid extraction (PLE) and ultrasonic-assisted extraction (UAE), which are effective for extracting organophosphates from complex environmental solids like sediment and biota. nih.govnih.gov

Analysis of ambient particles , such as indoor dust, often involves pressurized fluid extraction with a 50:50 mixture of dichloromethane and hexane. nih.gov Alternatively, microwave-assisted extraction (MAE) using acetone has been shown to provide yields comparable to traditional Soxhlet techniques. researchgate.net These extracts require intensive clean-up, which can be achieved by dilution with water, concentration on a reversed-phase sorbent, and further purification with silica cartridges to reduce co-extracted interferences. researchgate.net

In the case of biological samples such as urine , the focus is often on the metabolites of this compound, which are typically excreted in a conjugated form (e.g., glucuronides or sulfates). A common and essential sample preparation step is enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate the metabolites, rendering them analyzable. Following hydrolysis, the sample is often subjected to solid-phase extraction (SPE) for concentration and purification of the target analytes.

Below is a table summarizing optimized extraction techniques for these matrices.

| Matrix | Extraction/Preparation Technique | Key Parameters & Solvents | Cleanup Method |

| Leather/Textiles | Accelerated Solvent Extraction (ASE) nih.gov | Solvent: Acetonitrile; Temperature: 80°C; Two 5-minute cycles | Solid-Phase Extraction (SPE) with ENVI-18 cartridge nih.gov |

| Ambient Particles (Dust) | Pressurized Fluid Extraction (PFE) nih.gov | Solvents: 50:50 Dichloromethane:Hexane; Temperature: 100°C; Pressure: 1500 psi | SPE with reversed-phase and silica sorbents researchgate.net |

| Urine | Enzymatic Hydrolysis | Enzyme: β-glucuronidase/sulfatase | Solid-Phase Extraction (SPE) |

Chromatographic and Spectrometric Analysis for Identification and Quantification

Following extraction and cleanup, advanced instrumental analysis is employed for the separation, identification, and precise measurement of this compound and its related compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organophosphate esters like this compound. service.gov.uk The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. The mass spectrometer, operating in electron impact (EI) ionization mode, fragments the analyte molecules to produce a characteristic mass spectrum that serves as a chemical fingerprint for identification.

For enhanced sensitivity and selectivity, particularly in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. nih.govnih.gov This technique uses a triple quadrupole mass spectrometer to perform Selected Reaction Monitoring (SRM). In SRM, specific precursor ions of the target analyte are selected and fragmented, and only specific product ions are monitored. This highly selective process filters out background noise, allowing for lower detection limits and more accurate quantification. nih.govnih.gov

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying metabolites and conducting suspect screening for this compound. Techniques such as Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight (UPLC-QTOF-MS) mass spectrometer provide high mass accuracy and resolution. mdpi.com

This capability is invaluable for metabolite profiling, where the goal is to identify the biotransformation products of a parent compound. In one study investigating the in vitro metabolism of 2-ethylhexyl diphenyl phosphate using human liver microsomes, UPLC-QTOF-MS was used for untargeted screening. acs.org This approach allowed for the identification of a wide array of phase I and phase II metabolites, including mono- and di-hydroxylated metabolites, keto metabolites, and their corresponding glucuronidated conjugates. acs.org The high mass accuracy of HRMS allows for the determination of elemental compositions for unknown peaks, which is a critical step in tentatively identifying novel metabolites. acs.org This makes it an ideal platform for suspect screening in environmental samples where the presence of specific metabolites is unknown. mdpi.com

A summary of major metabolites identified through such techniques is presented below. acs.orgnih.gov

| Metabolite Class | Specific Metabolites Identified |

| Phase I Metabolites | Diphenyl phosphate (DPP), p-Hydroxyphenyl phenyl phosphate (OH-DPP), Monophenyl phosphate (MPP), Mono- and Di-hydroxylated metabolites, Keto metabolites acs.orgnih.gov |

| Phase II Metabolites | Glucuronidated conjugates of Phase I metabolites acs.org |

Development and Validation of Analytical Standards for this compound and Its Metabolites

The development and validation of analytical standards are foundational to the accuracy and reliability of any quantitative chemical analysis. For this compound and its metabolites, this involves the chemical synthesis of the pure compounds and rigorous verification of their identity and purity.

The synthesis of this compound can be achieved by reacting a mixture of phenyl dichloridophosphate and diphenyl chloridophosphate with 2-ethylhexanol under vacuum at elevated temperatures to drive the reaction and remove HCl byproduct. The process is catalyzed by substances such as magnesium chloride.

Once synthesized, or obtained from a commercial supplier, these materials must be validated as analytical standards. Certified reference materials, such as those with the PESTANAL® designation, are commercially available and have undergone this rigorous process. oaepublish.com Validation typically includes:

Identity Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure.

Purity Assessment: Employing high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a universal detector (e.g., Flame Ionization Detector or UV detector) to determine the purity of the standard, often expressed as a weight percentage. The linearity of the detector response is checked to ensure accurate quantification. researchgate.net

For metabolites, which are often not commercially available, the development process requires custom synthesis followed by the same rigorous structural confirmation and purity analysis. These validated standards are then used to prepare calibration curves, which are essential for converting the instrumental signal from an unknown sample into a precise concentration, thereby ensuring the data's accuracy for environmental monitoring and human exposure assessment.

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Investigating Enzyme-Substrate Interactions in Degradation Pathways

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-ethylphenyl diphenyl phosphate (B84403), molecular docking simulations can be employed to investigate its interaction with the active sites of enzymes responsible for its biodegradation. By understanding these interactions, researchers can elucidate potential degradation pathways and identify the enzymes and microorganisms capable of breaking down this compound.

The general approach for such a study on 2-ethylphenyl diphenyl phosphate would involve:

Identifying relevant enzymes: This would include hydrolases, oxygenases, and other enzymes known to be involved in the degradation of organophosphate esters.

Building 3D models: Creating accurate three-dimensional structures of both this compound and the target enzymes.

Performing docking simulations: Using specialized software to predict the binding affinity and orientation of the substrate within the enzyme's active site.

Analyzing interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-substrate complex to predict the likely points of enzymatic attack and subsequent bond cleavage.

Such studies are crucial for understanding the initial steps of biodegradation and predicting the persistence of this compound in various biological systems.

Density Functional Theory (DFT) Calculations for Predicting Transformation Mechanisms and Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, reactivity, and spectroscopic properties of molecules. In the environmental sciences, DFT calculations can be used to predict the transformation mechanisms and stable conformations of pollutants like this compound.

As with molecular docking, specific DFT studies on this compound are limited. However, the aforementioned study on EHDPHP also employed DFT calculations to support its findings. nih.gov The calculations helped to rationalize the observed metabolic pathways by determining the energetics of different transformation reactions. nih.gov

A DFT study on this compound would typically involve:

Geometry optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Calculating reaction energies: Computing the energy changes associated with potential transformation reactions, such as hydrolysis or oxidation.

Mapping reaction pathways: Identifying the transition states and intermediates involved in the transformation process to understand the reaction mechanism in detail.

These calculations can provide fundamental insights into the reactivity of the molecule and help predict its degradation products in the environment. For instance, DFT can be used to study the hydrolysis of the phosphate ester bonds, which is a key degradation pathway for organophosphate compounds.

Table 1: Representative Applications of DFT in Organophosphate Flame Retardant Research

| Application | Description | Reference |

| Metabolite Formation | DFT calculations coupled with molecular docking were used to explain the preferential formation of 5-OH-EHDPHP during the in vivo transformation of 2-ethylhexyl diphenyl phosphate in zebrafish. | nih.gov |

| Structure-Activity Relationships | DFT has been used to calculate electronic properties of various organophosphorus compounds to establish relationships between their structure and activity, including their potential for degradation. | ijcce.ac.ir |

| Vibrational Spectra Analysis | Theoretical vibrational frequencies calculated by DFT can be compared with experimental data (e.g., from FTIR and Raman spectroscopy) to confirm the molecular structure and bonding characteristics. | researchgate.net |

Application of Environmental Fate Models (e.g., EUSES) for Predicted Environmental Concentrations

Environmental fate models are mathematical tools that simulate the distribution and concentration of chemicals in the environment. The European Union System for the Evaluation of Substances (EUSES) is a widely used model for this purpose. mdpi.com EUSES integrates data on a chemical's properties, use patterns, and emission rates to predict its concentrations in various environmental compartments, such as air, water, soil, and sediment.

While a specific EUSES assessment for this compound is not publicly documented, a risk evaluation report for the similar compound, 2-ethylhexyl diphenyl phosphate, provides an example of how such a model is applied. The report used EUSES to predict environmental concentrations (PECs) in both freshwater and marine environments.

Table 2: Predicted Environmental Concentrations (PECs) for 2-Ethylhexyl Diphenyl Phosphate using EUSES

| Environmental Compartment | Predicted Concentration |

| Regional Surface Water | 0.17 µg/L |

| Regional Sediment | 0.037 mg/kg wet weight |

| Marine Water (annual average) | Varies by scenario |

| Marine Sediment | Varies by scenario |

Source: Adapted from the Environmental risk evaluation report for 2-Ethylhexyl diphenyl phosphate.

For this compound, a similar modeling approach would be necessary to estimate its potential environmental concentrations. The required input data would include its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), production volume, and release scenarios from its use in various products. The output of the model would be crucial for risk assessment, helping to determine if the predicted concentrations are likely to exceed thresholds for ecotoxicological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Degradation Predictions

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a compound to its biological or environmental activity. For environmental fate, QSARs can predict properties like biodegradability, soil sorption, and bioconcentration based on molecular descriptors derived from the chemical's structure. These models are particularly useful for screening large numbers of chemicals for which limited experimental data are available. nih.govresearchgate.net

Specific QSAR models developed exclusively for this compound are not documented. However, broader QSAR studies on organophosphorus flame retardants (OPFRs) can provide valuable insights. For example, a study developed a 3D-QSAR pharmacophore model to predict the biodegradation and photodegradation of 17 OPFRs. nih.govnih.gov Such models identify the key molecular features that influence degradation, allowing for the prediction of the environmental persistence of other OPFRs, including this compound.

The development and application of a QSAR model for predicting the degradation of this compound would involve:

Data collection: Compiling a dataset of related organophosphate compounds with known degradation rates.

Descriptor calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model development: Using statistical methods to build a mathematical relationship between the descriptors and the degradation rate.

Model validation: Testing the predictive power of the model using an independent set of compounds.

Once validated, the QSAR model could be used to estimate the degradation potential of this compound, providing a rapid and cost-effective means of assessing its environmental fate.

Emerging Research Themes and Future Perspectives

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The primary synthesis route for 2-Ethylphenyl diphenyl phosphate (B84403) involves the reaction of 2-ethylhexanol with a phosphochloridate mixture, which typically contains phenyl dichloridophosphate, diphenyl chloridophosphate, and triphenyl phosphate, often using a magnesium chloride catalyst. chemicalbook.com Efficient removal of hydrogen chloride (HCl) is crucial to minimize byproduct formation, with vacuum being a key method for HCl removal. chemicalbook.com

Future research is focused on developing novel synthetic pathways that are more sustainable. One area of exploration is the use of alternative catalysts and reaction conditions to improve yield and reduce waste. For instance, research into the synthesis of other organophosphorus compounds has explored using different metal-based catalysts and ligands, which could potentially be adapted for 2-Ethylphenyl diphenyl phosphate production. nih.govrsc.org Additionally, there is a growing interest in biocatalysis and green chemistry principles to develop more environmentally friendly production methods for organophosphate esters.

Sustainable production also involves considering the entire lifecycle of the chemical. This includes investigating the use of renewable feedstocks and developing processes that minimize energy consumption and the generation of hazardous byproducts. Research into the sustainable production of related compounds like diphenyl carbonate explores various catalytic systems and process optimization to reduce environmental impact, which could provide insights for this compound. researchgate.net

Table 1: Summary of Synthesis and Production Research

| Research Area | Key Findings & Future Directions |

| Current Synthesis | Reaction of 2-ethylhexanol with a phosphochloridate mixture. chemicalbook.com |

| Efficient HCl removal is critical for product quality. chemicalbook.com | |

| Novel Synthetic Routes | Exploration of alternative catalysts and reaction conditions. nih.govrsc.org |

| Investigation of biocatalysis and green chemistry principles. | |

| Sustainable Production | Use of renewable feedstocks. |

| Minimizing energy consumption and waste generation. researchgate.net |

Advanced Applications in Smart Materials and Specialized Polymer Composites

This compound is primarily used as a flame retardant and plasticizer in a variety of polymers, including flexible polyvinyl chloride (PVC). researchgate.netnih.govontosight.ai Its high boiling point and thermal stability make it effective in reducing the flammability of materials used in construction, electronics, and automotive industries. ontosight.ai

The emerging research in this area is focused on the incorporation of this compound into "smart materials" and advanced polymer composites. Smart materials are designed to respond to external stimuli, and the properties of this phosphate ester could be harnessed to create materials with enhanced functionalities. For example, its presence could influence the thermal or mechanical response of a polymer composite.

In specialized polymer composites, research is aimed at optimizing the concentration and dispersion of this compound to achieve superior flame retardancy without compromising the mechanical integrity of the material. There is also interest in its potential synergistic effects with other additives to create multifunctional composites with, for example, improved thermal stability and antimicrobial properties. The development of composite phase change materials (CPCMs) with enhanced flame-retardant properties and thermal management effects is an area of active research, where organophosphate flame retardants play a role. researchgate.net

Refined Environmental Fate and Transport Models for Complex Ecosystems

This compound has been detected in various environmental compartments, including water, atmosphere, and soil. researchgate.netnih.gov Its environmental fate is governed by its physicochemical properties, such as its relatively high hydrophobicity (log Kow of 5.73), which influences its partitioning into organic carbon in soil and sediment. researchgate.net

Current research is focused on developing more sophisticated models to predict its transport and behavior in complex ecosystems. This includes refining models that account for long-range atmospheric transport, although initial estimates suggest limited potential for this. nih.gov The biomagnification potential of this compound has been observed in aquatic food webs, which is attributed to its high hydrophobicity and decreased metabolism in higher-trophic-level organisms. researchgate.net

Future models will need to incorporate a more detailed understanding of air-surface exchange dynamics, particularly with vegetation, as some organophosphorus compounds can be re-volatilized after deposition. nih.gov Additionally, models that can predict the behavior of the compound in different environmental scenarios, such as in areas with high concentrations of co-contaminants like petroleum hydrocarbons, are needed. ny.gov Understanding the leaching potential from sources like landfills and the influence of environmental factors such as pH and ionic strength on its mobility are also key areas for future research. ny.govnih.gov

Comprehensive Characterization of Previously Unreported Degradation Products and Their Environmental Persistence

The degradation of this compound in the environment and in organisms leads to the formation of various metabolites and transformation products. Diphenyl phosphate (DPHP) is a major metabolite and a common biomarker for exposure to aryl-phosphate flame retardants, including this compound. nih.gov Studies in zebrafish have identified numerous in vivo transformation products, including hydroxylated and sulfated metabolites. nih.gov

A significant area of emerging research is the identification and characterization of previously unreported degradation products. Advanced analytical techniques, such as high-resolution mass spectrometry, are crucial for this work. nih.gov Research has already identified novel metabolites like 2-ethyl-3-hydroxyhexyl diphenyl phosphate and 2-ethyl-5-hydroxyhexyl diphenyl phosphate. nih.gov

Table 2: Known and Investigated Degradation Products of this compound

| Degradation Product/Metabolite | Key Research Findings |

| Diphenyl phosphate (DPHP) | Major metabolite and biomarker of exposure. nih.gov |

| 2-Ethyl-3-hydroxyhexyl diphenyl phosphate (3-OH-EHDPP) | A major metabolite identified in in vitro studies. nih.gov |

| 2-Ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) | A dominant metabolite found in Japanese medaka. nih.gov |

| Monohydroxylated products | Primary phase I metabolites in zebrafish. nih.gov |

| Sulfated products | Identified as phase II metabolites in zebrafish. nih.gov |

| Terminal desaturation metabolite | A novel metabolite reported in zebrafish. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Ethylhexyl Diphenyl Phosphate (EHDPP) with high purity for laboratory use?

- Methodological Answer : EHDPP can be synthesized via esterification reactions using 2-ethylhexanol and diphenyl phosphoryl chloride under anhydrous conditions. Catalysts like triethylamine or pyridine are often employed to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents is critical to remove unreacted precursors and byproducts like triphenyl phosphate (TPHP). Yields typically range from 40–60%, with impurities such as TPHP requiring careful monitoring via GC-MS or HPLC .

Q. How can EHDPP be characterized structurally and physico-chemically in laboratory settings?

- Methodological Answer :

- Structural Analysis : Use H/P NMR to confirm ester linkages and substituent positions. FT-IR can identify P=O (1250–1300 cm) and P-O-aryl (950–1050 cm) bonds.

- Physico-Chemical Properties : Measure log Kow (octanol-water partition coefficient) via shake-flask methods (e.g., OECD 107) or HPLC-derived retention times. Reported log Kow values for structurally similar compounds (e.g., tertbutylphenyl diphenyl phosphate) range from 4.86–6.61, highlighting variability between measured and estimated data .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >260°C, consistent with aryl phosphate esters .

Q. What analytical techniques are recommended for detecting EHDPP in environmental or biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples; Soxhlet extraction with acetone/hexane for solids.

- Detection : LC-MS/MS (e.g., QTOF) with electrospray ionization (ESI-) provides high sensitivity (LOD ~0.1 ng/mL). GC-MS is less ideal due to EHDPP’s low volatility unless derivatized.

- Challenges : Co-elution with structurally similar organophosphates (e.g., TPHP) requires optimized chromatographic separation (e.g., C18 column with methanol/water gradients) .

Advanced Research Questions

Q. How does EHDPP’s environmental persistence and bioaccumulation potential compare to other organophosphate esters (OPEs)?

- Methodological Answer :

- Persistence : Aerobic degradation studies in activated sludge show EHDPP half-lives >50 days, slower than TPHP. Hydrolysis is pH-dependent, with minimal degradation at neutral conditions.

- Bioaccumulation : Measured bioconcentration factors (BCF) in fish (e.g., zebrafish) range from 100–500, lower than highly lipophilic OPEs like tris(2-ethylhexyl) phosphate. Field studies in surface water correlate EHDPP levels with urban/industrial activity, suggesting point-source contamination .

- Data Gaps : Limited data on atmospheric oxidation pathways; computational models (e.g., EPI Suite) predict OH radical reaction rates but require validation .

Q. What experimental models are suitable for assessing EHDPP’s developmental and neurotoxic effects?

- Methodological Answer :

- Zebrafish Embryo Assays : Expose embryos (0–120 hpf) to EHDPP (0.1–10 µM) in E3 medium. Assess larval motility via light/dark transition assays and adult behavior (e.g., social interaction, boldness).

- In Vitro Models : Use 3T3-L1 adipocytes to study adipogenic effects via Oil Red O staining and PPARγ expression. EHDPP at 1–10 µM induces lipid accumulation, comparable to TPHP.

- Caveats : Commercial EHDPP often contains TPHP impurities (up to 35%), necessitating purity verification via LC-MS and inclusion of TPHP controls .

Q. How can researchers reconcile discrepancies in reported log Kow and toxicity data for EHDPP?

- Methodological Answer :

- Log Kow Variability : Differences arise from measurement techniques (shake-flask vs. column HPLC) and impurities. For example, tertbutylphenyl diphenyl phosphate has log Kow values spanning 4.86 (measured) to 6.61 (estimated via WSKOW software) .

- Toxicological Data : Cross-study comparisons are confounded by varying exposure durations, models, and endpoints. Standardized OECD guidelines (e.g., TG 210 for fish embryotoxicity) improve reproducibility. Meta-analyses should weight data by study quality (e.g., purity verification, sample size) .

Tables for Key Data

*Values for structurally analogous compounds.

Key Challenges in EHDPP Research

- Analytical Interference : Co-detection with TPHP and other aryl phosphates necessitates advanced separation techniques.

- Impurity Management : Commercial EHDPP often contains TPHP, requiring rigorous purity checks .

- Environmental Dynamics : Limited data on atmospheric and sediment interactions; computational modeling paired with field studies is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.